Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1170539-91-9) is a heterocyclic compound with the molecular formula C₁₈H₁₉N₃O₂ and a molecular weight of 309.37 g/mol . Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7, a 4-methylphenyl group at position 3, and an ethyl ester at position 2 (Figure 1). This compound is synthesized via a three-step process:
Condensation of dimethylformamidine dimethyl acetal with a hydrazine derivative.
Cyclization with acetylacetone in acetic acid/ethanol under reflux.
Isolation and recrystallization, yielding the final product in ~80% yield .
The ethyl ester group enhances solubility, while the 4-methylphenyl substituent contributes to hydrophobic interactions in biological systems, making it a candidate for kinase inhibition studies .
Properties
IUPAC Name |
ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-5-23-18(22)16-15(14-8-6-11(2)7-9-14)17-19-12(3)10-13(4)21(17)20-16/h6-10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLNOAMSTCSIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core with methyl and ethyl substitutions. Its molecular formula is , indicating a complex structure conducive to various interactions within biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have demonstrated significant activity against various cancer cell lines. This compound has shown promising results in inhibiting cell proliferation in MCF-7 and MDA-MB-231 breast cancer cells. The compound's IC50 values were reported to be significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) .
| Cell Line | IC50 (µM) | Comparison with 5-FU (IC50 µM) |
|---|---|---|
| MCF-7 | 9.46 | 17.02 |
| MDA-MB-231 | 1.75 | 11.73 |
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrimidines have been extensively studied. This compound exhibited significant antibacterial activity against multiple strains of bacteria. Its mechanism appears to involve inhibition of quorum sensing and biofilm formation in pathogenic bacteria .
Enzymatic Inhibition
This compound has also been investigated for its ability to inhibit various enzymes implicated in disease processes. Notably, it has shown potential as a selective inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways . The selectivity for COX-1 and COX-2 may suggest its utility in treating inflammatory conditions without the gastrointestinal side effects typical of non-selective NSAIDs.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Cycle Progression : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It affects various signaling pathways involved in cell survival and proliferation.
- Interference with Metabolic Processes : By mimicking purine structures, it disrupts nucleic acid synthesis in rapidly dividing cells.
Case Studies
Several case studies have documented the efficacy and safety profile of this compound:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models compared to controls .
- Antibacterial Efficacy : In vitro assays showed that the compound effectively inhibited biofilm formation by Staphylococcus aureus at concentrations that did not affect human cell viability .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have shown significant potential as anticancer agents. Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance:
- Aurora Kinase Inhibition : Similar compounds have demonstrated activity against aurora kinases, which are crucial for cell division and often overexpressed in cancer cells. Studies indicate that derivatives of this compound can effectively inhibit these kinases, leading to reduced tumor growth in vitro and in vivo models .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness that suggests potential use in developing new antimicrobial therapies .
Phosphodiesterase Inhibition
The compound has also been explored for its ability to selectively inhibit phosphodiesterase enzymes. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating diseases characterized by inflammation .
Biological Research
Fluorescent Probes
Pyrazolo[1,5-a]pyrimidines are being investigated as fluorescent probes due to their unique photophysical properties. This compound can be utilized in biological imaging applications where tracking cellular processes is essential .
Cellular Mechanisms Studies
This compound can serve as a tool in studying cellular mechanisms related to apoptosis and cell cycle regulation. Its ability to modulate kinase activity allows researchers to dissect signaling pathways involved in cancer and other diseases .
Material Science
Polymer Composites
In material science, pyrazolo[1,5-a]pyrimidine derivatives are being incorporated into polymer matrices to enhance their mechanical and thermal properties. This compound can improve the performance of polymers used in advanced coatings and composites .
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited an IC50 value of 20 μM against the MDA-MB-231 breast cancer cell line, indicating significant anticancer properties .
Case Study 2: Antimicrobial Activity
In a comparative study of antimicrobial agents, this compound showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 15 μg/mL for certain strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their properties are summarized in Table 1.
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Halogenation : Chloro (CAS 1232224-62-2) and bromo (CAS 1005209-42-6) derivatives enable further functionalization via cross-coupling (e.g., Suzuki-Miyaura) , whereas the target compound’s methyl groups limit reactivity but improve metabolic stability.
- Phenyl Ring Substitutions : The 4-methylphenyl group in the target compound balances lipophilicity and steric bulk, contrasting with fluorophenyl (F-DPA) or trimethoxyphenyl (compound 6m ) groups, which enhance target affinity but may increase cytotoxicity .
- Ester vs. Amide : Ethyl esters (target compound, CAS 1263285-54-6) are hydrolytically stable compared to amides (DPP-4 inhibitors), which require carboxamide groups for hydrogen bonding with enzymes .
Kinase Inhibition
- FLT3-ITD Inhibition : Pyrazolo[1,5-a]pyrimidines with 3-aryl groups (e.g., target compound) show potent FLT3-ITD inhibition (IC₅₀ < 100 nM) by occupying the ATP-binding pocket. The 4-methylphenyl group enhances hydrophobic interactions, while the ethyl ester stabilizes the binding pose .
- AMPK Inhibition : Derivatives with 3-acetamide substituents (e.g., F-DPA) exhibit higher selectivity for AMPK due to hydrogen bonding with Lys29 and Glu84 residues .
Cytotoxicity and Selectivity
- DPP-4 Inhibitors : Substitution at position 7 (e.g., oxo group) reduces cytotoxicity compared to ester/amide derivatives. For example, compound d1 (IC₅₀ = 49 nM) shows lower hepatotoxicity than earlier analogues .
- Anticancer Activity : The 3,4,5-trimethoxyphenyl derivative (compound 6m ) demonstrates superior cytotoxicity (IC₅₀ = 1.2 µM vs. MCF-7 cells) compared to the target compound, likely due to enhanced DNA intercalation.
Comparison with Other Derivatives
- One-Pot Synthesis : Derivatives like DPP-4 inhibitors are synthesized via one-pot imine formation and cyclization, reducing steps and improving yields (87–95%) .
- Cross-Coupling : Bromo derivatives (CAS 1005209-42-6) undergo Suzuki-Miyaura coupling for rapid diversification, a strategy less applicable to the target compound due to its methyl substituents .
Preparation Methods
Synthesis via Cyclocondensation
The primary method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives involves cyclocondensation reactions, where 1,3-biselectrophilic compounds react with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems. Modifications can be made at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core. A simple, high-yielding procedure for synthesizing pyrazolo[1,5-a]pyrimidine analogs involves the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles in the presence of H$$2$$SO$$4$$ using AcOH as the solvent.
React 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles or ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate with pentane-2,4-dione, ethyl acetoacetate, ethyl isobutyrylacetate, or ethyl butyrylacetate.
This reaction yields the corresponding pyrazolo[1,5-a]-pyrimidine derivatives in 87-95% yield.
Table 1: Reaction Conditions and Physical Properties
| Entry | Pyrazole derivative | 1,3-Diketone or keto ester | Product | Time (h) | Yield (%) | M.p. ($$\^\circ$$C) |
|---|---|---|---|---|---|---|
| 1 | 1a | 3d | 4a | 5 | 89 | 297-299 |
| 2 | 1d | 3d | 4b | 7 | 87 | 330-332 |
| 3 | 1e | 3d | 4c | 8 | 90 | 244-246 |
| 4 | 1f | 3d | 4d | 6 | 90 | 320-321 |
| 5 | 1b | 3d | 4e | 4 | 95 | 333-334 |
| 6 | 1c | 3d | 4f | 4 | 93 | 288-289 |
| 7 | 1a | 3c | 4g | 5 | 92 | 326-328 |
| 8 | 1e | 3c | 4h | 8 | 88 | 370-372 |
| 9 | 1d | 3b | 4i | 6 | 89 | 360-361 |
| 10 | 1e | 3a | 4j | 5 | 88 | 288-290 |
| 11 | 2a | 3a | 4k | 4 | 92 | 159-160 |
| 12 | 2b | 3c | 4l | 4.5 | 91 | 205-206 |
| 13 | 2b | 3d | 4m | 4 | 94 | 209-210 |
Multicomponent Reactions
Pyrazolo[1,5-a]pyrimidines can also be synthesized via multicomponent reactions, often resembling a Mannich reaction followed by oxidation. Blocking positions that could lead to side reactions is crucial to obtaining highly substituted derivatives.
- Li et al. reported a method using large quantities of starting materials to obtain a dihydro derivative, which was then oxidized with DDQ to produce the unsaturated product in 64% yield.
Synthesis via Pericyclic Reactions
An alternative approach involves pericyclic reactions without using a starting aminopyrazole.
Ding and co-workers developed a one-pot protocol for fused ring synthesis from acyclic precursors through a [4 + 2] cycloaddition reaction.
N-propargylic sulfonylhydrazone is treated with a sulphonyl azide in the presence of catalytic copper (I) chloride, driving the substrate to triazole formation.
The dihydro derivative is treated in basic media to yield the desired product via an elimination reaction.
Q & A
Q. Basic Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.2–8.1 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., exact mass for C₁₉H₂₀N₃O₂: 322.1556).
Advanced Crystallographic Analysis :
Single-crystal X-ray diffraction reveals planar fused pyrazole-pyrimidine rings (dihedral angle <1.5°) and intermolecular interactions (e.g., C–H···O hydrogen bonds, π–π stacking with centroid distances ~3.4 Å), critical for understanding solid-state packing and solubility .
How does this compound serve as a scaffold for kinase inhibitors or receptor modulators?
Basic Medicinal Applications :
Pyrazolo[1,5-a]pyrimidines are explored as:
- B-Raf Kinase Inhibitors : Substituents at C3 (e.g., hydroxyphenyl) and C7 (tropane derivatives) enhance potency .
- GABAA Receptor Ligands : Structural analogs show binding affinity via hydrophobic interactions with receptor pockets .
Q. Advanced Structure-Activity Relationship (SAR) Strategies :
- Substituent Optimization : Introducing sulfonyl groups (e.g., 6-(phenylsulfonyl)) improves analgesic activity (3x potency vs. indomethacin) .
- Bioisosteric Replacements : Replacing the ethyl ester with carboxamide groups enhances metabolic stability .
What are common byproducts in its synthesis, and how are they mitigated?
Q. Basic Byproduct Identification :
- Isomeric Contaminants : Condensation reactions may yield positional isomers (e.g., C5 vs. C7 methyl substitution), resolved via column chromatography (petroleum ether/ethyl acetate, 8:2) .
- Ester Hydrolysis : Acidic conditions can hydrolyze the ethyl ester to carboxylic acid, requiring pH control (neutral to mild basic conditions) .
Q. Advanced Mitigation Techniques :
- Reductive Amination : Use of sodium triacetoxyborohydride (STAB) minimizes side reactions during amine coupling, achieving >80% yields .
- Microwave Irradiation : Reduces reaction time (30 min vs. 6 hours), suppressing decomposition pathways .
How do solvent and catalyst choices impact reaction efficiency?
Q. Basic Optimization :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol or THF is preferred for cyclization .
- Catalysts : KHSO₄ or LiHMDS improves cyclization efficiency, with LiHMDS enabling low-temperature (0°C) reactions for sensitive substrates .
Q. Advanced Catalytic Systems :
- Palladium Catalysts : Pd(OAc)₂/Xantphos systems enable C–H arylation at C3 with turnover numbers (TON) >100 .
- Dess–Martin Periodinane : Selectively oxidizes alcohols to aldehydes (46% yield) without over-oxidation to carboxylic acids .
What computational methods predict its bioactivity or binding modes?
Q. Advanced In Silico Approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., B-Raf V600E mutation) .
- QSAR Models : Hammett constants (σ) of substituents correlate with IC₅₀ values for COX-2 inhibition (R² >0.85) .
How are stability and degradation profiles assessed under experimental conditions?
Q. Basic Stability Studies :
Q. Advanced Kinetic Analysis :
- Arrhenius Plots : Determine activation energy (Ea) for ester hydrolysis, guiding storage conditions (e.g., refrigeration at 4°C) .
What contradictions exist in reported synthetic yields, and how are they resolved?
Q. Data Contradiction Analysis :
- Yield Variability : Buchwald–Hartwig couplings report 34–93% yields due to substrate electronic effects (electron-deficient aryl halides yield lower TON) .
- Resolution : Substituent tuning (e.g., electron-donating groups on aryl halides) or additive screening (e.g., tetraethylammonium chloride) improves consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
